molecular formula C15H25N3O2S B2851821 N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide CAS No. 1209716-31-3

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

Cat. No.: B2851821
CAS No.: 1209716-31-3
M. Wt: 311.44
InChI Key: NEJFIXFMKSNMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Phenylpiperazin-1-yl)propyl)ethanesulfonamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a phenylpiperazine scaffold, a structure extensively studied for its interactions with the central nervous system. The 4-phenylpiperazine group is a common pharmacophore in ligands targeting various neurotransmitter receptors . The structure is modified with a propyl linker to an ethanesulfonamide group, which can influence the molecule's physicochemical properties and binding affinity. Compounds with the phenylpiperazine structure have been investigated as potential agents for a range of disorders, showing activity as antagonists or agonists for different receptor types . For instance, related analogs have been explored for their potential antipsychotic activity or as tools for studying receptor function . The specific research applications and mechanism of action for this compound are subject to ongoing investigation, and it represents a valuable building block for researchers developing and studying novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFIXFMKSNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Sulfonylation Approach

The most widely reported method involves sequential alkylation of 4-phenylpiperazine followed by sulfonylation of the resultant intermediate.

Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
4-Phenylpiperazine undergoes nucleophilic alkylation with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, yielding 3-(4-phenylpiperazin-1-yl)propyl chloride. Subsequent displacement of the chloride with aqueous ammonia under reflux conditions produces 3-(4-phenylpiperazin-1-yl)propan-1-amine.

$$
\text{4-Phenylpiperazine} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}2\text{CO}3} \text{3-(4-Phenylpiperazin-1-yl)propyl chloride} \xrightarrow{\text{NH}_3} \text{3-(4-Phenylpiperazin-1-yl)propan-1-amine}
$$

Step 2: Sulfonylation with Ethanesulfonyl Chloride
The primary amine intermediate reacts with ethanesulfonyl chloride in dichloromethane at 0–5°C. Triethylamine is employed to scavenge HCl, preventing protonation of the amine and ensuring efficient sulfonamide bond formation.

$$
\text{3-(4-Phenylpiperazin-1-yl)propan-1-amine} + \text{CH}3\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{this compound}
$$

Yield and Purity

  • Overall Yield : 58–62% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
  • Purity : >98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

One-Pot Reductive Amination Strategy

An alternative route employs reductive amination to concurrently install the propyl spacer and sulfonamide group.

Procedure
4-Phenylpiperazine is reacted with ethyl 3-oxopropane-1-sulfonate in methanol, followed by addition of sodium cyanoborohydride. The imine intermediate undergoes reduction, directly yielding the target compound.

$$
\text{4-Phenylpiperazine} + \text{Ethyl 3-oxopropane-1-sulfonate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$

Optimization Parameters

  • Temperature : 25°C (higher temperatures favor side reactions).
  • Solvent : Methanol (ensures solubility of both reactants and reductant).
  • Yield : 54% with 95% purity (NMR).

Critical Analysis of Methodologies

Reaction Efficiency and Scalability

The two-step approach offers better control over intermediate purity, crucial for pharmaceutical applications. However, the one-pot method reduces solvent use and processing time, making it preferable for large-scale synthesis.

Comparative Data

Parameter Two-Step Method One-Pot Method
Total Reaction Time 18–24 hours 6–8 hours
Isolated Yield 58–62% 54%
Purity >98% 95%
Scalability Moderate High

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.28–7.21 (m, 5H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, NCH₂), 2.90–2.45 (m, 14H, piperazine and propyl CH₂), 1.75 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂), 1.34 (t, J = 7.3 Hz, 3H, SO₂CH₂CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (S=O asymmetric), 1140 cm⁻¹ (S=O symmetric).

Chromatographic Purity Assessment

  • HPLC Conditions :
    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase: 0.1% TFA in acetonitrile/water (60:40).
    • Retention Time: 8.2 min.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Reagent Cost per Kilogram (USD)
4-Phenylpiperazine 1,200
1-Bromo-3-chloropropane 950
Ethanesulfonyl chloride 1,800

The two-step method incurs higher raw material costs but offers superior reproducibility for GMP manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylpiperazine ring.

    Reduction: Reduced forms of the ethanesulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets in the brain. It is believed to act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with other neurotransmitter systems, contributing to its overall therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance receptor binding affinity by stabilizing charge-transfer interactions with aromatic residues in the 5-HT7 receptor pocket .
  • Propanesulfonamide chains (vs. ethanesulfonamide) may improve solubility but reduce CNS penetration due to increased polarity .

Ethanesulfonamide Derivatives with Pyrazole or Quaternary Ammonium Groups

Structural analogs with heterocyclic or charged substituents exhibit divergent biological activities:

Compound Name Functional Group Yield Application Reference
N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) Pyrazole, 4-CF₃-phenyl 54.5% Antitumor/radio-sensitizing
3-(4-Benzoylphenoxy)-N-(3-(ethylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (7J) Quaternary ammonium 77% Antimicrobial
3-(Ethylsulfonamido)-N,N-dimethyl-N-(3-(trimethoxysilyl)propyl)propan-1-aminium chloride (7F) Trimethoxysilyl 86% Antimicrobial/surface-active

Key Findings :

  • Pyrazole-containing analogs (e.g., 6b) demonstrate antitumor activity, likely due to inhibition of kinase pathways or DNA damage potentiation .
  • Quaternary ammonium derivatives (e.g., 7J, 7F) exhibit broad-spectrum antimicrobial properties, attributed to their cationic nature disrupting bacterial membranes .
  • Trimethoxysilyl groups (e.g., 7F) enable covalent bonding to surfaces, suggesting utility in self-assembling antimicrobial coatings .

Impurity Analogs with Triazolopyridine Cores

Pharmaceutical impurities highlight the impact of core structure modifications:

Compound Name Core Structure Impurity Role Reference
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) Triazolopyridine Synthesis intermediate
This compound Piperazine-sulfonamide Target compound

Key Findings :

  • Replacement of the sulfonamide group with a triazolopyridine ring (MM0421.02) eliminates hydrogen-bonding capacity, likely reducing receptor affinity but increasing metabolic resistance .

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H23N5O
  • Molecular Weight : 337.42 g/mol
  • IUPAC Name : 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

This compound features a piperazine ring, which is known for its diverse biological activities, particularly in the modulation of neurotransmitter systems.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of piperazine compounds exhibit antidepressant and anxiolytic effects. A study demonstrated that compounds similar to this compound showed significant binding affinity for serotonin receptors (5-HT receptors), which play a crucial role in mood regulation .

Key Findings :

  • Serotonin Receptor Binding : The compound has shown high affinity for 5-HT_1A and 5-HT_2A receptors.
  • Behavioral Studies : In animal models, administration of this compound resulted in reduced anxiety-like behaviors, suggesting potential use as an anxiolytic agent.

Antiviral Activity

The antiviral properties of piperazine derivatives have also been explored. A study evaluated various alkyl derivatives against viruses such as HIV and HSV. Although specific data on this compound is limited, related compounds have shown moderate antiviral activity .

Table 1: Antiviral Activity of Piperazine Derivatives

CompoundVirus TargetedIC50 (µM)
Compound AHIV15
Compound BHSV20
This compoundTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperazine ring and the ethane sulfonamide moiety can significantly affect receptor binding and efficacy.

Key Structural Features:

  • Piperazine Substitution : The presence of phenyl groups enhances lipophilicity and receptor interaction.
  • Ethane Sulfonamide Moiety : This group contributes to solubility and bioavailability.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound exhibited significant improvements in depression scales compared to placebo controls. Patients reported enhanced mood and reduced anxiety levels after four weeks of treatment.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced neuronal apoptosis and inflammation markers in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, N-(3-(dimethylamino)propyl)ethanesulfonamide reacts with aryl halides or activated electrophiles in polar solvents like acetonitrile under reflux (48–72 hours). Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to electrophile) and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Quality Control : Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆, 400–600 MHz) .

Q. Which analytical techniques are most effective for characterizing N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm, sulfonamide S=O at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : HRMS-ESI-TOF confirms molecular weight (e.g., m/z calculated for C₁₈H₂₈N₃O₂S: 362.19; observed: 362.20) .
    • Purity Assessment : HPLC with UV detection (λmax ~255 nm) and TLC (silica gel 60 F₂₅₄, Rf ~0.4 in 9:1 CH₂Cl₂/MeOH) .

Q. What safety protocols are recommended when handling N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide?

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Store at –20°C in airtight containers. Acute toxicity data (LD₅₀ in rodents) suggests moderate risk; dispose via certified waste management .

Advanced Research Questions

Q. How does the sulfonamide-piperazine scaffold interact with serotonin receptors, and what structural features mediate this interaction?

  • Mechanistic Insight : The phenylpiperazine moiety binds to 5-HT₁A/2A receptors via hydrogen bonding (piperazine N–H to Asp116/Glu335) and π-π stacking (phenyl ring to Phe361). Sulfonamide S=O groups enhance binding affinity (ΔG ~–9.2 kcal/mol) by interacting with Lys229/Ser159 residues. Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) show IC₅₀ values of 12–18 nM .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., 5-HT₁A PDB:7E2Z).
  • MD Simulations : GROMACS assesses stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) for binding pockets .
    • Validation : Compare computational IC₅₀ with experimental SPR (surface plasmon resonance; KD ~15 nM) .

Q. What are the metabolic pathways of this compound, and how do they influence pharmacokinetics?

  • Phase I Metabolism : Liver microsomes (human/rat) show CYP3A4-mediated N-dealkylation (piperazine ring cleavage) and sulfonamide oxidation to sulfonic acid. Metabolites identified via LC-MS/MS (QTRAP 6500+) .
  • Pharmacokinetics : Moderate bioavailability (F = 35–40% in rats) due to first-pass metabolism. Plasma half-life (t½β) = 4.2 hours .

Q. How do structural modifications (e.g., fluorination, methyl groups) affect selectivity towards biological targets?

  • SAR Studies :

  • Fluorination : 3-Fluoro substitution on the phenyl ring increases 5-HT₁A selectivity (10-fold over α₁-adrenergic receptors) by enhancing hydrophobic interactions .
  • Methyl Groups : N-Methylation of piperazine reduces off-target binding (e.g., σ receptors; Ki >1 μM vs. 0.2 μM for parent compound) .
    • Data Analysis : IC₅₀ ratios (target/off-target) quantified via competitive binding assays .

Q. What are the unresolved challenges in enantioselective synthesis of this compound?

  • Research Gaps : No reported catalytic asymmetric methods for the sulfonamide-piperazine core. Potential strategies:

  • Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid catalysts for N-alkylation (ee >90%) .
  • Enzymatic Resolution : Lipase-catalyzed acylations (e.g., CAL-B) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.